molecular formula C9H5ClO2 B8678240 7-chloro-1H-isochromen-1-one

7-chloro-1H-isochromen-1-one

Cat. No.: B8678240
M. Wt: 180.59 g/mol
InChI Key: MFBFJLYXDWGCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1H-isochromen-1-one: is a chemical compound with the molecular formula C9H5ClO2 . It is a derivative of 1H-2-benzopyran-1-one, where a chlorine atom is substituted at the 7th position of the benzopyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-isochromen-1-one typically involves the chlorination of 1H-2-benzopyran-1-one. One common method is the reaction of 1H-2-benzopyran-1-one with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, resulting in the substitution of a chlorine atom at the 7th position of the benzopyran ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 7-chloro-1H-isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

Chemistry: 7-chloro-1H-isochromen-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound derivatives are explored for their pharmacological properties. They are investigated for their potential use in treating various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are employed in the formulation of various products.

Mechanism of Action

The mechanism of action of 7-chloro-1H-isochromen-1-one and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways.

Comparison with Similar Compounds

    1H-2-Benzopyran-1-one: The parent compound without the chlorine substitution.

    7-Bromo-1H-2-benzopyran-1-one: A similar compound with a bromine atom instead of chlorine.

    7-Fluoro-1H-2-benzopyran-1-one: A similar compound with a fluorine atom instead of chlorine.

Uniqueness: 7-chloro-1H-isochromen-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H5ClO2

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloroisochromen-1-one

InChI

InChI=1S/C9H5ClO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H

InChI Key

MFBFJLYXDWGCKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=COC2=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (15 ml) was added to 5-chloro-2(2-methoxyvinyl)-benzoic acid (4.43 g) at 0° C. The mixture was stirred for 2 hours, then diluted with ice/water. The product was extracted with ethyl acetate (3×15 ml) and the combined extracts washed with saturated sodium bicarbonate solution. The solution was dried (magnesium sulfate), filtered and concentrated. The residue was purified by flash chromatography (0-5% ethyl acetate/hexane) to afford the sub-title compound as a white solid (3.04 g, 81%); mp 109.8-110.9° C.; 1H NMR (400 MHz, CDCl3) δ 6.51(1H, d), 7.28-7.32(1H, m), 7.41(1H, d), 7.64-7.70(1H, m), 8.28(1H, m).
Quantity
15 mL
Type
reactant
Reaction Step One
Name
5-chloro-2(2-methoxyvinyl)-benzoic acid
Quantity
4.43 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

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